(2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Description
Properties
Molecular Formula |
C13H11Cl2N3O3S2 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C13H11Cl2N3O3S2/c1-2-23(20,21)13-18-17-12(22-13)16-11(19)6-4-8-3-5-9(14)7-10(8)15/h3-7H,2H2,1H3,(H,16,17,19)/b6-4+ |
InChI Key |
HPFMMONXBYBDEN-GQCTYLIASA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Thioether Intermediate
5-(Ethylthio)-1,3,4-thiadiazol-2-amine is prepared by cyclization of thiosemicarbazide derivatives. For example:
-
Step 1 : Reaction of ethyl thioisocyanate with hydrazine hydrate yields 1-amino-3-ethylthiourea .
-
Step 2 : Cyclization with carbon disulfide in basic conditions (e.g., NaOH) forms the 1,3,4-thiadiazole ring.
Reaction Conditions :
Oxidation to Sulfone
The thioether is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid:
-
Oxidizing agent: mCPBA (2.2 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C to room temperature
-
Yield: 85–90%
Synthesis of (2E)-3-(2,4-Dichlorophenyl)Prop-2-Enoic Acid
The α,β-unsaturated carboxylic acid is prepared via Claisen-Schmidt condensation :
Ketone-Aldehyde Condensation
Reaction of 2,4-dichloroacetophenone with glyoxylic acid in the presence of a base:
-
Base: 10% NaOH
-
Solvent: Ethanol/water (1:1)
-
Temperature: Reflux (80°C)
-
Time: 6–8 hours
-
Yield: 70–75%
Isolation and Purification
The product is acidified with HCl (pH 2–3), extracted with ethyl acetate, and recrystallized from ethanol.
Amide Coupling Reaction
The final step involves coupling the carboxylic acid with the thiadiazol-2-amine via activation to acyl chloride or using peptide coupling agents .
Acyl Chloride Method
Carbodiimide-Mediated Coupling
Alternative method using EDC/HOBt :
-
Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)
-
Solvent: DMF or DCM
-
Temperature: 0°C → room temperature
-
Yield: 78–82%
Reaction Optimization and Challenges
Stereoselectivity
The (E)-configuration of the enamide is preserved by:
Purification
Analytical Data
-
¹H NMR (DMSO-d₆): δ 8.21 (d, 1H, J=15.6 Hz, CH=CO), 7.82 (d, 1H, Ar-H), 7.65 (dd, 1H, Ar-H), 7.52 (s, 1H, Thiadiazole-H), 3.42 (q, 2H, CH₂CH₃), 1.32 (t, 3H, CH₂CH₃).
Alternative Routes and Recent Advances
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
- Mechanism of Action : Thiadiazole derivatives, including the target compound, have shown promising anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines like MCF-7 and LoVo .
-
Case Studies :
- A study synthesized several thiadiazole derivatives, revealing that certain compounds exhibited IC50 values as low as 2.44 µM against the LoVo cell line. These findings suggest their potential as lead compounds for further drug development .
- Another investigation focused on the structure-activity relationship (SAR) of thiadiazole derivatives, indicating that modifications to the thiadiazole ring significantly affected their anticancer potency and selectivity .
Antimicrobial Properties
- Broad-Spectrum Efficacy : The compound has been evaluated for its antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Results indicate that certain derivatives demonstrate enhanced antibacterial activity compared to traditional antibiotics .
- In Vitro Evaluations : Research has shown that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant antibacterial effects in vitro. For instance, some compounds achieved inhibition percentages comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The structural modifications of thiadiazole derivatives have been extensively studied to optimize their biological activity. Key findings include:
- The introduction of halogen substituents enhances lipophilicity and biological activity.
- Variations in substituents on the aromatic rings significantly influence the anticancer and antimicrobial efficacy of the compounds .
Toxicity and ADMET Properties
Understanding the pharmacokinetic profiles of these compounds is crucial for their development as therapeutic agents. Studies on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties indicate:
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Physicochemical Properties
- Planarity and Hydrogen Bonding : The thiadiazole core in analogues like ’s compound exhibits near-planar geometry, stabilized by intramolecular C–H···N hydrogen bonds. This planarity enhances π-π stacking and crystal packing, influencing solubility and melting points .
- Solubility : The ethylsulfonyl group in the target compound may improve aqueous solubility compared to ’s fluorobenzylsulfonyl analogue, which has a bulkier hydrophobic substituent .
Biological Activity
The compound (2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a derivative of 1,3,4-thiadiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
The compound features a thiadiazole ring which is known to enhance biological activity through various mechanisms:
- Antimicrobial Activity : Thiadiazole derivatives have been shown to interact with bacterial cell membranes and inhibit key enzymatic processes.
- Anticancer Mechanisms : The presence of the ethylsulfonyl group may enhance the compound's ability to inhibit cancer cell proliferation by interfering with cell cycle regulation and apoptosis pathways.
- Anti-inflammatory Properties : The dichlorophenyl moiety can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. A recent study highlighted that certain thiadiazole derivatives demonstrated effective inhibition against Staphylococcus epidermidis, a common skin bacterium .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 1 | Staphylococcus aureus | 15 |
| 2 | Escherichia coli | 12 |
| 3 | Candida albicans | 10 |
Anticancer Activity
Thiadiazole derivatives have shown promising anticancer effects in various studies. For example, one study reported that related compounds exhibited IC50 values ranging from 2.44 µM to 23.29 µM against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) . The compound is likely to share similar properties due to its structural similarities.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|---|
| 1 | LoVo | 5.00 | <50% |
| 2 | MCF-7 | 10.00 | <50% |
| 3 | HCT116 | 3.29 | <50% |
Case Studies
- Cell Viability Studies : In a study assessing the viability of cancer cells treated with various thiadiazole derivatives, it was observed that compounds with an ethylsulfonyl group significantly reduced cell viability in both LoVo and MCF-7 cells after a 48-hour incubation period .
- Apoptosis Induction : Compounds similar to the target compound were shown to induce apoptosis in cancer cells by promoting cell cycle arrest in the G0/G1 phase and decreasing S-phase populations . This suggests potential for therapeutic application in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
